molecular formula C19H22ClN7O2 B2829206 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one CAS No. 920376-56-3

3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one

Cat. No.: B2829206
CAS No.: 920376-56-3
M. Wt: 415.88
InChI Key: HBKSOUAAWGAUQT-UHFFFAOYSA-N
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Description

3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number 920376-56-3) is a high-purity chemical compound supplied for research applications. It has a molecular formula of C 19 H 22 ClN 7 O 2 and a molecular weight of 415.88 g/mol . This compound belongs to the class of triazolopyrimidine derivatives, which are heterocyclic structures of significant interest in medicinal chemistry and drug discovery . Related triazolopyrimidine compounds have demonstrated potential in various research areas, particularly as inhibitors of targets like tankyrases, which are being investigated in the context of cancer research . Other derivatives in this chemical family are also explored for the treatment of a range of diseases, including central nervous system (CNS) disorders and metabolic conditions . The presence of both the triazolopyrimidine core and the piperazine moiety in its structure makes it a valuable scaffold for developing novel bioactive molecules. This product is intended For Research Use Only and is not approved for use in humans, nor as a diagnostic or therapeutic agent.

Properties

IUPAC Name

3-chloro-1-[4-[3-(4-ethoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]piperazin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN7O2/c1-2-29-15-5-3-14(4-6-15)27-19-17(23-24-27)18(21-13-22-19)26-11-9-25(10-12-26)16(28)7-8-20/h3-6,13H,2,7-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBKSOUAAWGAUQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3=C(C(=NC=N3)N4CCN(CC4)C(=O)CCCl)N=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazolo[4,5-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the triazolo[4,5-d]pyrimidine ring.

    Introduction of the Ethoxyphenyl Group: The ethoxyphenyl group can be introduced via a nucleophilic substitution reaction, where an ethoxyphenyl halide reacts with the triazolo[4,5-d]pyrimidine intermediate.

    Attachment of the Piperazine Ring: The piperazine ring is typically introduced through a nucleophilic substitution reaction, where the triazolo[4,5-d]pyrimidine intermediate reacts with a piperazine derivative.

    Chlorination: The final step involves the chlorination of the propanone moiety, which can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can target the triazolo[4,5-d]pyrimidine core, potentially leading to the formation of dihydro derivatives.

    Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).

Major Products

    Oxidation: Phenolic derivatives.

    Reduction: Dihydro derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Overview

3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one is a synthetic compound with potential applications in medicinal chemistry, particularly in cancer treatment. Its molecular structure includes a triazole and pyrimidine moiety, which are known for their biological activity.

Research Applications

  • Cancer Treatment : The compound has shown promising results in inhibiting the proliferation of cancer cells. Studies indicate its effectiveness against various cancer types, potentially making it a candidate for further drug development.
  • Biochemical Pathway Modulation : By affecting the c-Met and VEGFR-2 signaling pathways, this compound can be used to explore new therapeutic strategies for diseases characterized by abnormal cell growth and angiogenesis.

Case Studies

Recent studies have highlighted the efficacy of similar compounds in treating cancer. For instance:

  • A related study demonstrated that compounds with similar structural features exhibited cytotoxic effects on multiple cancer cell lines with low IC50 values, indicating high potency against cancer cells .

N-(5-benzyl-1,3-thiazol-2-yl)-4-(5-methyl-1H-1,2,3-triazol-1-yl)benzamide is another compound with significant potential in medicinal chemistry. Its unique structure allows it to interact with various biological targets.

Research Applications

  • Anticancer Activity : The compound has demonstrated remarkable cytotoxicity against 28 different cancer cell lines, with IC50 values below 50 μM. Notably, it has shown high potency against leukemia and melanoma cell lines .
  • Bioisosteric Studies : Research has explored the replacement of the triazole ring with a tetrazole ring to enhance anticancer activity. This modification has resulted in compounds that exhibit even greater cytotoxicity at nanomolar concentrations .

Case Studies

In one study:

  • The compound was tested against leukemia K-562 cells and exhibited an IC50 value of approximately 56 nM, showcasing its potential as a therapeutic agent for leukemia treatment .

Mechanism of Action

The mechanism of action of 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one involves its interaction with specific molecular targets. The triazolo[4,5-d]pyrimidine core is known to interact with various enzymes and receptors, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

  • Fluorophenyl Analog :
    The compound 3-chloro-1-(4-(3-(4-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one () replaces the ethoxy group with a fluorine. Fluorine’s electronegativity likely strengthens dipole interactions with target proteins, improving binding affinity. However, its smaller size and lower lipophilicity may reduce membrane permeability compared to the ethoxy variant.

  • Chlorophenyl-Piperazine Derivatives :
    lists compounds like 1,4-Bis(3-chlorophenyl)piperazine , which lack the triazolo-pyrimidin core but share chlorine and piperazine motifs. Chlorine’s electron-withdrawing effects can enhance metabolic stability but may increase toxicity risks. The absence of the triazolo-pyrimidin system in these derivatives likely reduces specificity for kinase-related targets.

Heterocyclic Modifications

  • Coumarin-Tetrazole Hybrids :
    describes compounds such as 4i and 4j , which incorporate coumarin and tetrazole groups. Coumarin’s planar structure facilitates intercalation with DNA or enzymes, while tetrazole acts as a bioisostere for carboxylic acids, improving metabolic stability. These features contrast with the target compound’s triazolo-pyrimidin core, which prioritizes ATP-binding pocket interactions in kinases.

Piperazine Chain Variations

The propan-1-one chain in the target compound is substituted with chlorine, whereas analogs in (e.g., g and h ) feature chloropropyl or bis-chlorophenyl groups. Chlorine at the terminal position (as in the target) may reduce steric hindrance compared to bulkier substituents, optimizing binding to narrow active sites.

Data Table: Structural and Hypothesized Functional Comparisons

Compound Name / ID Key Substituents Hypothesized Impact on Properties Reference
Target Compound 4-ethoxyphenyl, Cl-propanone High lipophilicity; moderate metabolic stability -
Fluorophenyl Analog () 4-fluorophenyl Enhanced binding affinity; lower lipophilicity
Coumarin-Tetrazole Hybrids () Coumarin, tetrazole DNA/enzyme intercalation; improved stability
Chlorophenyl-Piperazines () Bis-chlorophenyl, chloropropyl High metabolic stability; potential toxicity

Biological Activity

The compound 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one (CAS Number: 920206-45-7) is a novel synthetic molecule that incorporates a triazole and pyrimidine moiety, which are known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C21H26ClN7O2C_{21}H_{26}ClN_7O_2, with a molecular weight of 443.94 g/mol. The presence of chlorine and ethoxy groups in its structure may contribute to its biological activity by enhancing lipophilicity and modulating receptor interactions.

Anticancer Activity

Recent studies have indicated that compounds containing triazole and pyrimidine rings exhibit significant anticancer properties. For instance, derivatives similar to the compound have shown effectiveness in inhibiting various cancer cell lines, including breast cancer (MCF-7) and lung cancer models. In one study, a related triazolo-pyrimidine compound demonstrated IC50 values ranging from 0.3 to 24 µM against dual EGFR/VGFR2 targets, leading to apoptosis in cancer cells and inhibition of cell migration .

Antimicrobial Activity

The triazole moiety is well-documented for its antimicrobial properties. Compounds with similar structures have been evaluated for their activity against a range of pathogens. For example, some derivatives have shown potent activity against ESKAPE pathogens, which are notorious for their resistance to antibiotics. The bioactivity profile indicates that modifications in the substituents can significantly alter the antimicrobial efficacy .

The mechanism by which this compound exerts its biological effects likely involves multiple pathways:

  • Inhibition of Protein Kinases : The triazolo-pyrimidine scaffold can interact with various protein kinases involved in cell signaling pathways related to cancer progression.
  • Induction of Apoptosis : The compound may trigger apoptotic pathways in cancer cells through mitochondrial dysfunction and activation of caspases.
  • Antimicrobial Mechanisms : For antimicrobial activity, the compound may disrupt bacterial cell wall synthesis or inhibit nucleic acid synthesis.

Case Studies

  • Study on Anticancer Efficacy : A study published in Nature reported that a related triazolo-pyrimidine derivative significantly inhibited tumor growth in vivo and induced apoptosis in MCF-7 cells .
  • Antimicrobial Screening : Another research article highlighted that compounds with similar structures were effective against Gram-positive bacteria like Staphylococcus aureus and Enterococcus faecium, while showing variable activity against Gram-negative strains .

Data Table: Summary of Biological Activities

Biological ActivityTarget Pathogen/Cell LineIC50 Value (µM)Reference
AnticancerMCF-7 (Breast Cancer)0.3 - 24
AntimicrobialStaphylococcus aureusVariable
AntimicrobialEscherichia coliVariable
AnticancerLung Cancer ModelsNot specified

Q & A

Q. What are the key synthetic strategies for 3-chloro-1-(4-(3-(4-ethoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one?

The synthesis involves multi-step routes:

  • Step 1: Formation of the triazolopyrimidine core via cyclocondensation of substituted pyrimidine precursors with triazole derivatives under acidic or basic conditions.
  • Step 2: Functionalization of the piperazine ring through nucleophilic substitution or coupling reactions. For example, the piperazine group is introduced using Buchwald-Hartwig amination or SNAr reactions .
  • Step 3: Chlorination of the propanone moiety using reagents like thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) in anhydrous solvents .
    Optimization Note: Reaction conditions (e.g., temperature, solvent polarity) must be tightly controlled to avoid side products. Purification often requires column chromatography or recrystallization .

Q. How can the purity and structural integrity of this compound be validated?

  • Analytical Techniques:
    • NMR Spectroscopy: ¹H/¹³C NMR confirms the presence of the ethoxyphenyl group (δ ~6.8–7.4 ppm for aromatic protons) and piperazine protons (δ ~2.5–3.5 ppm) .
    • HPLC: Reverse-phase HPLC with UV detection (λ = 254 nm) ensures >95% purity.
    • Mass Spectrometry: High-resolution MS (HRMS) validates the molecular formula (e.g., [M+H]⁺ = 461.5 g/mol) .

Advanced Research Questions

Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?

  • Key Modifications:
    • Variation of substituents: Replace the 4-ethoxyphenyl group with other aryl/heteroaryl groups (e.g., 4-methoxyphenyl, 4-fluorophenyl) to assess bioactivity trends .
    • Piperazine substitution: Test alternative linkers (e.g., morpholine, thiomorpholine) to evaluate pharmacokinetic effects .
  • Experimental Design:
    • Use in vitro assays (e.g., enzyme inhibition, cytotoxicity) paired with computational docking (AutoDock Vina) to correlate structural features with target binding .
    • Compare logP values (calculated via ChemDraw) to assess hydrophobicity-driven cellular uptake .

Q. How can contradictory bioactivity data across studies be resolved?

  • Case Example: Discrepancies in IC₅₀ values for anticancer activity may arise from:
    • Assay Variability: Differences in cell lines (e.g., HeLa vs. MCF-7) or culture conditions (serum concentration, pH) .
    • Compound Stability: Degradation under assay conditions (e.g., hydrolysis of the propanone group in aqueous media). Validate stability via LC-MS before and after assays .
  • Resolution Strategy:
    • Standardize protocols (e.g., NIH/NCATS guidelines) and include positive controls (e.g., doxorubicin) for cross-study comparisons .

Q. What are the challenges in targeting specific biological pathways (e.g., kinase inhibition) with this compound?

  • Kinase Selectivity: The triazolopyrimidine core may bind ATP pockets non-selectively. Mitigate via:
    • Co-crystallization Studies: Resolve X-ray structures with target kinases (e.g., EGFR, VEGFR) to identify critical binding residues .
    • Proteome-wide Profiling: Use kinome-wide screening (e.g., KINOMEscan) to assess off-target effects .
  • Metabolic Stability: The ethoxyphenyl group may undergo CYP450-mediated demethylation. Test metabolite profiles using liver microsomes .

Mechanistic and Pharmacological Questions

Q. How does the compound interact with DNA or RNA in proposed anticancer mechanisms?

  • Intercalation Assays:
    • Ethidium Bromide Displacement: Monitor fluorescence quenching to assess DNA binding affinity .
    • Circular Dichroism (CD): Detect conformational changes in DNA (e.g., B-to-Z transitions) upon compound binding .
  • Transcriptomic Analysis: RNA-seq can identify gene expression changes (e.g., apoptosis markers like BAX/BCL-2) in treated cells .

Q. What are the limitations of current toxicity profiles reported for this compound?

  • Gaps in Data: Many studies focus on acute toxicity (e.g., LD₅₀ in rodents) but lack chronic exposure data.
  • Mitochondrial Toxicity: Assess respiratory chain inhibition via Seahorse XF Analyzer to predict cardiotoxicity risks .
  • hERG Channel Binding: Use patch-clamp electrophysiology to evaluate cardiac arrhythmia potential .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.